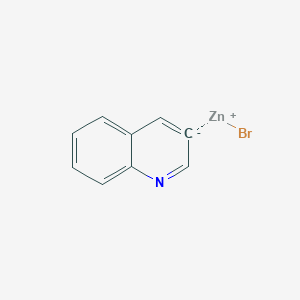

![molecular formula C27H27N5O4S B2585413 3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-45-9](/img/structure/B2585413.png)

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

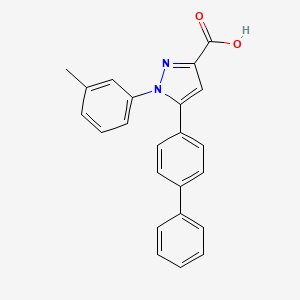

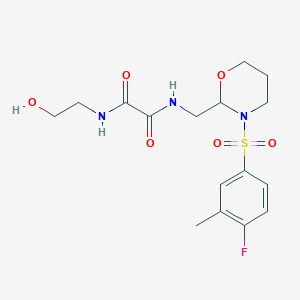

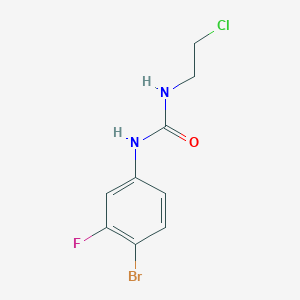

The compound “3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C27H27N5O4S and a molecular weight of 517.6. It is not intended for human or veterinary use and is available for research use only .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]quinazolin-5-amine core, which is substituted with a benzenesulfonyl group at the 3-position and a 2-(3,4-diethoxyphenyl)ethyl group at the N-position . The TP heterocycle in the compound is isoelectronic with that of purines, which makes it a versatile scaffold in drug design .Scientific Research Applications

- HMS3434G18 has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. The compound’s unique structure may interfere with cancer cell growth pathways, making it a promising candidate for further investigation in cancer therapy .

- The compound’s complex structure, including the triazoloquinazoline ring system, offers opportunities for synthetic chemistry. Scientists have used it as a building block for constructing novel heterocyclic compounds. For example, the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone involves a retro Diels–Alder procedure, yielding a new heterocyclic system .

- HMS3434G18 serves as a precursor for the synthesis of 5-amino-1,2,3-triazoles. Researchers have developed a transition-metal-free strategy using carbodiimides and diazo compounds. This method involves a cascade nucleophilic addition/cyclization process under mild conditions, leading to the formation of diverse triazoles. The late-stage derivatization and gram-scale synthesis demonstrate its utility .

- Scientists have evaluated the biological activity of HMS3434G18 and its derivatives. These studies include assessing its interactions with cellular targets, pharmacokinetics, and toxicity profiles. Such investigations contribute to drug discovery efforts, potentially identifying novel therapeutic agents .

- Researchers explore the structure-activity relationships of HMS3434G18 by synthesizing analogs with modifications at different positions. By systematically altering the compound’s structure, they gain insights into which moieties are critical for biological activity. This knowledge informs medicinal chemistry optimization .

- Computational methods, including density functional theory (DFT) calculations, have been employed to understand the reaction mechanism of HMS3434G18 and related compounds. These studies provide insights into the kinetic and thermodynamic aspects of the nucleophilic addition/cyclization process. Understanding the underlying mechanisms aids in rationalizing experimental observations .

Anticancer Research

Heterocyclic Synthesis

Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles

Biological Evaluation and Drug Discovery

Medicinal Chemistry and Structure-Activity Relationships (SAR)

Computational Chemistry and Mechanistic Studies

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O4S/c1-3-35-23-15-14-19(18-24(23)36-4-2)16-17-28-25-21-12-8-9-13-22(21)32-26(29-25)27(30-31-32)37(33,34)20-10-6-5-7-11-20/h5-15,18H,3-4,16-17H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVNDKLMMLYRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2585340.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2585342.png)

![2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride](/img/structure/B2585343.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585344.png)

![methyl 2-[(1-methylpyrazol-4-yl)methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2585345.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2585346.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2585349.png)